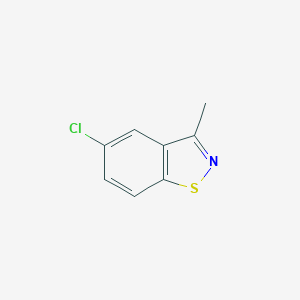

5-Chloro-3-methyl-1,2-benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

73437-05-5 |

|---|---|

Molecular Formula |

C8H6ClNS |

Molecular Weight |

183.66g/mol |

IUPAC Name |

5-chloro-3-methyl-1,2-benzothiazole |

InChI |

InChI=1S/C8H6ClNS/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3 |

InChI Key |

GCERLHGSIDVQQQ-UHFFFAOYSA-N |

SMILES |

CC1=NSC2=C1C=C(C=C2)Cl |

Canonical SMILES |

CC1=NSC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Substituted Benzothiazoles

Classical Cyclization Reactions for Benzothiazole (B30560) Ring Formation

Traditional methods for constructing the benzothiazole ring have been the bedrock of synthetic efforts for over a century. These reactions typically involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

A cornerstone of benzothiazole synthesis is the condensation of 2-aminothiophenol (B119425) or its substituted variants with a variety of electrophilic partners. mdpi.comnih.gov This approach is widely employed due to the ready availability of the starting materials and the relative simplicity of the reaction.

The reaction of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives is a common and direct route to 2-substituted benzothiazoles. ajol.infotandfonline.com For instance, the condensation of 2-aminothiophenol with aldehydes can be catalyzed by various reagents, including a mixture of H2O2/HCl in ethanol (B145695) at room temperature, to yield the desired benzothiazoles in excellent yields. mdpi.com The mechanism generally proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole. scielo.br

Researchers have explored numerous catalysts to improve the efficiency and environmental friendliness of these condensations. For example, alkyl carbonic acid, generated in situ from CO2 and an alcohol, has been shown to effectively catalyze the reaction between 2-aminothiophenol and aldehydes under mild conditions. tandfonline.comtandfonline.comresearchgate.net This method offers a greener alternative by avoiding the use of harsh acids and simplifying the work-up procedure. tandfonline.comtandfonline.com

The following table summarizes various catalytic systems used in the condensation of 2-aminothiophenol with carbonyl compounds:

| Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |

| H2O2/HCl | Ethanol, Room Temperature, 1h | Excellent | mdpi.com |

| SnP2O7 | - | 87-95 | mdpi.com |

| Alkyl Carbonic Acid (from CO2) | Methanol, 70°C, 3 MPa CO2 | 55-87 | tandfonline.comresearchgate.net |

| Sulfated Tungstate | Solvent-free, Ultrasound | 90-98 | mdpi.com |

| Bovine Serum Albumin (BSA) | Water, Room Temperature | 79-93 | mdpi.com |

It is important to note that the substituents on both the 2-aminothiophenol and the electrophile can significantly influence the reaction outcome. For example, 4-chloro-2-aminothiophenol can react with benzaldehyde (B42025) to produce the corresponding chloro-substituted benzothiazole. tandfonline.com

Intramolecular cyclization represents another classical and powerful strategy for the synthesis of the benzothiazole nucleus. indexcopernicus.com These methods often involve the formation of a C-S or C-N bond within a single molecule to construct the thiazole ring.

One notable example is the Jacobson cyclization, which involves the intramolecular cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide. researchgate.net A more contemporary approach utilizes 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to promote the intramolecular cyclization of thioformanilides at room temperature, affording 2-arylbenzothiazoles in high yields. indexcopernicus.comthieme-connect.comorganic-chemistry.org This method is valued for its mild conditions and tolerance of various functional groups. thieme-connect.comorganic-chemistry.org

Copper-catalyzed intramolecular C-S bond formation has also been effectively used. For instance, N-(2-chlorophenyl)benzothioamides can undergo cyclization using a copper(II)-BINAM complex as a catalyst to produce a range of 2-substituted benzothiazoles under mild conditions. indexcopernicus.combohrium.com Similarly, iron-catalyzed intramolecular C-S cyclization of N-2-iodophenyl-N1-benzoyl thioureas provides a route to 2-(N-aroylamino)benzothiazoles. tandfonline.com

Advanced Synthetic Approaches to Substituted Benzothiazoles

In recent years, the focus has shifted towards developing more efficient, sustainable, and rapid methods for benzothiazole synthesis. These advanced approaches often leverage modern technologies and adhere to the principles of green chemistry.

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. tandfonline.com The synthesis of 2-substituted benzothiazoles has greatly benefited from this technology. ajol.infoscielo.brtandfonline.combenthamdirect.com

For example, the condensation of 2-aminothiophenol with aldehydes can be efficiently carried out under microwave irradiation in the presence of p-toluenesulfonic acid (P-Ts-OH) and graphite (B72142) on a solid mineral support, eliminating the need for an oxidizing agent. tandfonline.com This method offers a rapid and high-yielding route to 2-substituted benzothiazoles. tandfonline.com In some cases, the reaction can be completed in as little as 6 minutes. indexcopernicus.com

Another microwave-assisted protocol involves the cyclization of 2-aminothiophenol derivatives with carboxylic acids, catalyzed by CDI (1,1'-Carbonyldiimidazole) and CH3SO3H, leading to good yields of 2-substituted benzothiazoles. benthamdirect.com The use of microwave heating has been shown to be superior to conventional heating methods, reducing reaction times significantly and increasing product yields. scielo.br

The following table compares conventional and microwave-assisted synthesis for certain benzothiazole derivatives:

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 5 hours | 61 | scispace.com |

| Microwave Irradiation | 3 minutes | 82 | scispace.com |

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzothiazoles. mdpi.comnih.govresearchgate.net This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.comnih.gov

Water, as a solvent, offers a green and practical medium for the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) to produce benzothiazole-2-thiols in excellent yields and short reaction times. rsc.org The use of CO2 as a raw material to generate an in-situ catalyst is another example of a green synthetic route. mdpi.comtandfonline.comtandfonline.com

Furthermore, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key aspect of green benzothiazole synthesis. mdpi.com For example, SnP2O7 has been used as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, with the catalyst being reusable for at least five cycles without loss of activity. mdpi.com The use of industrial waste, such as a mixture of NaCl and NaBr, for ring cyclization in the synthesis of amino benzothiazoles has also been explored as a green chemistry approach. ripublication.com

Strategies for Chloro- and Methyl-Group Introduction and Positional Control

The synthesis of specifically substituted benzothiazoles like 5-Chloro-3-methyl-1,2-benzothiazole requires precise control over the introduction of the chloro and methyl groups onto the benzene ring. The regioselectivity of these substitutions is crucial. thieme-connect.comijrpc.comresearchgate.net

One approach to synthesizing chloro-substituted benzothiazoles involves starting with a pre-functionalized aniline. For example, 2-amino-6-chloro-4-methylbenzothiazole can be prepared and subsequently used as a precursor. d-nb.info The synthesis of 2-amino-4-chloro-7-trifluoromethylbenzothiazole has been achieved through the brominative cyclization of 2-chloro-5-trifluoromethylphenylthiourea. researchgate.netresearchgate.net

Direct chlorination of a benzothiazole ring can also be achieved, although the position of substitution is directed by the existing groups on the ring. The synthesis of 5-chloro-2-methyl-6-nitro-1,3-benzothiazole, for instance, typically involves the nitration of 5-chloro-2-methylbenzothiazole (B92711).

The synthesis of 5-chloro-3-methyl-8-trifluoromethyl-4H-1,4-benzothiazines has been reported via the heterocyclization of 2-amino-3-chloro-6-trifluoromethylbenzenethiol with β-ketoesters or β-diketones. researchgate.netresearchgate.net This demonstrates a one-pot regioselective synthesis. researchgate.net

The following table lists some substituted benzothiazoles and their precursors, highlighting the strategies for positional control:

| Target Compound | Precursor(s) | Synthetic Strategy | Reference |

| 2-Amino-6-chloro-4-methylbenzothiazole | 4-Chloro-2-methylaniline | Cyclization | d-nb.info |

| 2-Amino-4-chloro-7-trifluoromethylbenzothiazole | 2-Chloro-5-trifluoromethylphenylthiourea | Brominative Cyclization | researchgate.netresearchgate.net |

| 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole | 5-Chloro-2-methylbenzothiazole | Nitration | |

| 5-Chloro-3-methyl-8-trifluoromethyl-4H-1,4-benzothiazine | 2-Amino-3-chloro-6-trifluoromethylbenzenethiol | Heterocyclization | researchgate.netresearchgate.net |

Synthetic Routes to this compound: A Detailed Examination

The synthesis of substituted benzothiazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and material science, is a subject of ongoing research. Among these, this compound represents a specific scaffold whose synthetic pathways offer insights into the broader methodologies for constructing the 1,2-benzisothiazole (B1215175) ring system. This article focuses exclusively on the synthetic methodologies for this compound, exploring key strategies such as halogenation, alkylation, and the derivatization of various precursor molecules.

The construction of the 1,2-benzisothiazole core, particularly with specific substitution patterns like a chloro group at the 5-position and a methyl group at the 3-position, can be approached through several strategic routes. These methods often involve either the direct modification of a pre-formed benzisothiazole ring or the cyclization of appropriately substituted acyclic precursors.

Halogenation and alkylation reactions are fundamental transformations in organic synthesis that can be applied to introduce or modify substituents on the benzisothiazole scaffold.

Halogenation:

Direct halogenation of a 3-methyl-1,2-benzisothiazole (B1619843) precursor can be a viable route to introduce the chloro substituent at the 5-position. The regioselectivity of this electrophilic substitution is governed by the directing effects of the fused benzene ring and the heteroatoms in the isothiazole (B42339) moiety. Research has shown that electrophilic substitution on the 1,2-benzisothiazole ring system typically occurs on the benzene ring.

For instance, the bromination of 3-methyl-1,2-benzisothiazole has been studied, providing a model for halogenation reactions. Similarly, the bromination of 5-chloro-3-methyl-1,2-benzisothiazole itself has been investigated, indicating that further halogenation is possible. worktribe.com The synthesis of 6-chloro-1,2-benzisothiazol-3-one has been achieved through the reaction of 4-chloro-2-(methylthio)benzaldehyde (B8683609) oxime with chlorine, demonstrating a cyclization-halogenation approach. google.com

| Precursor | Reagent | Product | Yield | Reference |

| 4-chloro-2-(methylthio)benzaldehyde oxime | Chlorine | 6-chloro-1,2-benzisothiazol-3-one | 90% | google.com |

| 2-(methylthio)benzamide | Chlorine | 1,2-benzisothiazol-3-one | 97% | googleapis.com |

Alkylation:

Alkylation can be performed at the nitrogen atom (N-alkylation) of the benzisothiazole ring. While the target compound is 3-methyl-substituted, understanding N-alkylation is crucial for the synthesis of related derivatives. For example, N-alkylation of 1,2-benzisothiazoles can be achieved using reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) or dimethyl sulfate. thieme-connect.de The synthesis of 2-propylbenzo[d]isothiazol-3(2H)-one from 2-mercaptobenzoyl chloride and n-propylamine is an example of N-alkylation during the formation of the heterocyclic ring. nih.gov

| Precursor | Reagent | Product | Yield | Reference |

| 2-mercaptobenzoyl chloride | n-propylamine | 2-propylbenzo[d]isothiazol-3(2H)-one | 93% | nih.gov |

| 2-mercaptobenzoyl chloride | Benzylamine | 2-benzylbenzo[d]isothiazol-3(2H)-one | 77% | nih.gov |

The synthesis of this compound can be effectively achieved by the cyclization of carefully designed precursor molecules. This approach allows for the precise placement of the chloro and methyl substituents before the formation of the heterocyclic ring.

A common strategy involves the use of ortho-substituted benzene derivatives. For example, 2-aminothiophenols are versatile precursors for benzothiazoles. The condensation of a 4-chloro-substituted 2-aminothiophenol with a reagent that provides the C3-methyl group, such as an acetyl-containing electrophile, would lead to the desired product. The cyclization of 2-(alkylthio)benzaldehyde oximes with a halogenating agent is another documented method for producing 1,2-benzisothiazol-3-ones. google.com

Another powerful method is the cyclization of 2-(alkylthio)benzonitriles. This involves the reaction of a 2-halobenzonitrile with an alkanethiol in the presence of a base to form the 2-(alkylthio)benzonitrile intermediate, which is then cyclized with a halogenating agent in the presence of water. google.com

Furthermore, the synthesis of 3-halo-1,2-benzisothiazoles can be achieved from 1,2-benzisothiazol-3-ones using a thionyl halide. google.com This 3-halo derivative can then potentially undergo further reactions to achieve the desired substitution pattern. The synthesis of 3-chloro-1,2-benzisothiazole (B19369) from 1,2-benzisothiazolin-3-one using phosphorus oxychloride is a known transformation. drugfuture.com

| Precursor | Reagents | Product | Yield | Reference |

| 2-(methylthio)benzaldehyde | Hydroxylamine, Chlorine | 1,2-benzisothiazol-3-one | 89% | google.com |

| 4-chloro-2-(methylthio)benzaldehyde | Hydroxylamine, Chlorine | 6-chloro-1,2-benzisothiazol-3-one | 88% | google.com |

| 1,2-benzisothiazol-3-one | Thionyl chloride | 3-chloro-1,2-benzisothiazole | 89% | google.com |

| N-phenyl-2-(methylthio)benzamide | Sulfuryl chloride | 2-phenyl-1,2-benzisothiazol-3-one | 97% | googleapis.com |

Chemical Reactivity and Mechanistic Investigations of Benzothiazole Systems

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzothiazole (B30560) ring system is aromatic, and as such, it can undergo electrophilic aromatic substitution. researchgate.net The presence of the fused thiazole (B1198619) ring and the existing substituents on the benzene moiety, namely the chloro and methyl groups, influence the position of further substitution. Electrophilic attack is generally directed to the benzene part of the molecule. thieme-connect.de

The chloro group at the 5-position is a deactivating, ortho-, para-directing group, while the methyl group at the 3-position has a lesser influence on the benzene ring's reactivity. Therefore, incoming electrophiles are expected to substitute at positions ortho and para to the chloro group.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 5-Chloro-3-methyl-6-nitro-1,2-benzothiazole |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-5-chloro-3-methyl-1,2-benzothiazole and 6-Bromo-5-chloro-3-methyl-1,2-benzothiazole |

| Sulfonation | Fuming H₂SO₄ | 5-Chloro-3-methyl-1,2-benzothiazole-6-sulfonic acid |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

Research on related benzothiazole derivatives has shown that nitration of 5-chloro-2-methylbenzothiazole (B92711) using a mixture of nitric and sulfuric acids results in the formation of 5-chloro-2-methyl-6-nitro-1,3-benzothiazole. This suggests that the 6-position is highly susceptible to electrophilic attack. The directing effects of substituents play a crucial role in determining the regioselectivity of these reactions. libretexts.org

Nucleophilic Substitution Reactions Involving Halogen Substituents

The chlorine atom attached to the benzothiazole ring at the 5-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its reactivity can be enhanced by the presence of strongly electron-withdrawing groups on the ring.

In some cases, the halogen substituent on the benzothiazole ring can be displaced by strong nucleophiles. For instance, studies on related 3-chloro-1,2-benzisothiazole (B19369) have shown that the chloro group can be displaced by various nucleophiles, although this often leads to ring cleavage. thieme-connect.de However, under controlled conditions, nucleophilic substitution can provide a route to synthesize various derivatives. thieme-connect.debohrium.com For example, 2-mercaptobenzothiazoles can be prepared from the corresponding 2-halo-substituted benzothiazoles via nucleophilic substitution with sulfur-containing reagents. beilstein-journals.org

Reactions at the Thiazole Ring Nitrogen and Sulfur Atoms

The nitrogen and sulfur atoms in the thiazole ring of this compound also exhibit characteristic reactivity. The nitrogen atom, being a Lewis base, can be protonated by acids to form salts. thieme-connect.de It can also react with electrophiles such as alkyl halides.

The sulfur atom in the 1,2-benzothiazole ring is relatively unreactive. However, in some related systems, reactions involving the sulfur atom have been observed. For instance, heating 3-methyl-2,3-dihydro-1,3-benzothiazole (B14681726) with elemental sulfur leads to the formation of 3-methyl-1,3-benzothiazole-2(3H)-thione, indicating a reaction at the carbon adjacent to the sulfur and nitrogen. beilstein-journals.org

Mechanistic Pathways of Benzothiazole Formation and Transformation

The synthesis of the benzothiazole core can be achieved through various mechanistic pathways, often involving the formation of key intermediates that subsequently cyclize.

Radical Cyclization Processes

Radical cyclization has emerged as a powerful tool for the synthesis of benzothiazoles. acs.orgorganic-chemistry.org These reactions often proceed via the formation of a thiyl radical, which then undergoes intramolecular cyclization onto the aromatic ring. organic-chemistry.org For example, the photoredox-catalyzed synthesis of 2-substituted benzothiazoles from thioanilides involves the generation of a sulfur radical that attacks the benzene ring to form an intermediate, which then aromatizes to the benzothiazole product. acs.org Similarly, DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) can promote the intramolecular cyclization of thioformanilides, proceeding through a thiyl radical intermediate. indexcopernicus.com These methods are often advantageous due to their mild reaction conditions and high functional group tolerance. mdpi.com

Mechanistic studies, including cyclic voltammetry and density functional theory calculations, suggest that benzothiazole formation can proceed via an electrophilic sulfur radical. thieme-connect.com

| Radical Cyclization Method | Precursor | Key Intermediate | Promoter/Catalyst |

| Photoredox Catalysis | Thioanilide | Sulfur Radical | Visible Light/Photocatalyst acs.orgmdpi.com |

| DDQ-Promoted Cyclization | Thioformanilide | Thiyl Radical | DDQ organic-chemistry.orgindexcopernicus.com |

| TEMPO-Catalyzed Electrochemistry | Thioamide | Not specified | TEMPO thieme-connect.com |

Rearrangement Reactions (e.g., Smiles Rearrangement for Related Thiophenol Precursors)

While not a direct formation of the 1,2-benzothiazole ring system, rearrangement reactions are crucial in the synthesis of related benzothiazole isomers and their precursors. The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution. Although more commonly associated with the synthesis of phenothiazines, analogous rearrangements of substituted thiophenol precursors can be envisioned in the synthesis of various sulfur-containing heterocycles.

The formation of benzothiazoles often begins with the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds. mdpi.com The mechanism involves the initial formation of a Schiff base or a related intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzothiazole ring system. chemrevlett.com

Spectroscopic and Structural Elucidation of Benzothiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in benzothiazole (B30560) derivatives. nih.gov One- and two-dimensional NMR experiments are crucial for elucidating the precise connectivity and spatial relationships of atoms within the molecule. nih.govscispace.com

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of benzothiazole derivatives provides characteristic signals for the aromatic protons and any substituents. For instance, in a series of synthesized spiroindolinones bearing a 5-chlorobenzothiazole moiety, the aromatic protons of the benzothiazole ring appear at distinct chemical shifts. tandfonline.com The proton at the C4 position (C4-H) of the benzothiazole ring resonates as a doublet, while the C6-H proton appears as a doublet of doublets, and the C7-H proton as a doublet. tandfonline.com The methyl group protons typically appear as a singlet in the upfield region of the spectrum. tandfonline.com In related phenothiazine (B1677639) synthesis, the methyl protons at C-1 of the phenothiazine ring exhibit a singlet in the region of δ 1.74-2.30 ppm. d-nb.info

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in 5-Chloro-3-methyl-1,2-benzothiazole Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| C4-H (benzothiazole) | 6.50 | d | 1.96 | tandfonline.com |

| C6-H (benzothiazole) | 6.62 | dd | 8.30, 1.95 | tandfonline.com |

| C7-H (benzothiazole) | 7.03 | d | 8.30 | tandfonline.com |

| CH₃ | 2.29 | s | - | tandfonline.com |

| NH (benzothiazole) | 7.56 | s | - | tandfonline.com |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. In benzothiazole derivatives, the carbon atoms bonded to nitrogen and sulfur atoms, as well as the aromatic carbons, show characteristic chemical shifts. nih.govmdpi.com For example, in 5-chloro-2-ethyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxide, the carbon signals are assigned as follows: δ 12.6 (CH₃), 38.2 (CH₂), 121.6, 126.8, 129.5, 132.0, 133.9, 141.2 (aromatic carbons), and 183.2 (C=S). clockss.org The carbon skeleton of synthesized 4H-1,4-benzothiazines is confirmed by the chemical shifts of key carbons such as C4a (δ 147.0-148.2), C8a (δ 117.8-118.3), and the carbonyl carbon (C=O) (δ 169.2-197.4). researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Benzothiazole Derivatives

| Carbon | Chemical Shift (ppm) | Reference |

| CH₃ | 12.6 | clockss.org |

| CH₂ | 38.2 | clockss.org |

| Aromatic C | 121.6 - 141.2 | clockss.org |

| C=S | 183.2 | clockss.org |

| Spiro C | 75.64 | tandfonline.com |

| C4 (benzothiazole) | 108.40 | tandfonline.com |

Note: This table includes data from various benzothiazole derivatives to illustrate typical chemical shift ranges, as specific data for this compound was not fully available.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for the definitive structural elucidation of complex benzothiazole derivatives. nih.govscispace.com HSQC experiments establish direct one-bond correlations between protons and their attached carbons. scispace.comtandfonline.com For instance, in a spiroindolinone derivative, an HSQC experiment correlated the proton and carbon signals for the C4 position of the benzothiazole ring. tandfonline.com

HMBC experiments, on the other hand, reveal long-range (two- and three-bond) correlations between protons and carbons, which helps in piecing together the molecular structure. scispace.comtandfonline.com These techniques have been successfully employed to assign all proton and carbon resonances for a large series of 2-aryl and 2-N-arylamino benzothiazole derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra reveal characteristic absorption bands. For instance, the gas-phase IR spectrum of 5-chloro-2-methylbenzothiazole (B92711) shows distinct peaks that can be used for its identification. nist.gov In synthesized phenothiazines, a sharp peak in the region of 3180-3380 cm⁻¹ is attributed to N-H stretching vibrations. d-nb.info For 5-chloro-2-ethyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxide, characteristic bands are observed at 1340 and 1189 cm⁻¹. clockss.org Similarly, spiroindolinones containing a 5-chlorobenzothiazole moiety exhibit characteristic N-H stretching vibrations around 3281-3292 cm⁻¹ and a strong carbonyl (C=O) absorption near 1701-1728 cm⁻¹. tandfonline.com

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Benzothiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3180 - 3380 | d-nb.info |

| C=O Stretch | 1701 - 1728 | tandfonline.com |

| SO₂ Stretch | 1340, 1189 | clockss.org |

| C=C Stretch (aromatic) | 1585, 1571, 1473, 1442 | iucr.org |

Note: This table compiles data from various benzothiazole derivatives to show typical frequency ranges.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elucidating the fragmentation patterns of benzothiazole derivatives, which aids in their structural confirmation. scispace.com The mass spectrum of a representative 4H-1,4-benzothiazine showed a molecular ion peak consistent with its molecular weight. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the synthesized compounds. scispace.comclockss.org For example, the HRMS data for 5-chloro-2-ethyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxide showed a calculated mass of 260.9685 and a found mass of 260.9693, confirming its molecular formula. clockss.org The fragmentation patterns observed in the mass spectra of phenothiazines are also consistent with their molecular structures, with the molecular ion often being the most abundant peak. d-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Benzothiazole derivatives exhibit characteristic absorption maxima in the UV-Vis region. For instance, a series of novel benzothiazole-based azo dyes showed experimental electronic absorption maxima (λmax) in ethanol (B145695) in the range of 271–305 nm, which were assigned to n→π* transitions. acu.edu.in In another study, the UV spectra of imidazo[2,1-b] nih.govscispace.combenzothiazolium iodides displayed absorption maxima at 192–203 nm and 206–222 nm in acetonitrile. mdpi.com The corresponding triiodides showed additional long-wavelength absorption bands at 289–298 nm and 359–361 nm, which are characteristic of the I₃⁻ anion. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

For instance, the crystal structure of 5-Chloro-2-phenyl-1,3-benzothiazole (C₁₃H₈ClNS) was determined to be monoclinic with the space group P2/c. researchgate.net The dihedral angle between the benzothiazole ring system and the phenyl ring is a mere 7.11(8)°, indicating a relatively planar molecular conformation. researchgate.net The molecules in the crystal are arranged parallel to the c-axis. researchgate.net

Similarly, the structure of 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (C₁₄H₁₀ClNOS) was found to be orthorhombic with the space group Pbcn. nih.gov In this derivative, the dihedral angle between the benzothiazole ring system and the methoxy-substituted benzene (B151609) ring is 8.76(16)°. nih.gov The crystal packing reveals that molecules are stacked in columns along the c-axis, with no significant intermolecular interactions observed. nih.gov

Another relevant example is 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole (C₁₆H₁₄ClNO₃S), which crystallizes in a triclinic system with the space group P1. nih.gov The dihedral angle between the nearly planar benzothiazole ring system and the trimethoxyphenyl group is 15.56(6)°. nih.goviucr.org The crystal structure shows molecules arranged in layers parallel to the bc plane, held together by weak van der Waals forces. nih.goviucr.org

Table 1: Crystallographic Data for Selected 5-Chlorobenzothiazole Derivatives

| Compound | 5-Chloro-2-phenyl-1,3-benzothiazole researchgate.net | 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole nih.gov | 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole nih.gov |

|---|---|---|---|

| Formula | C₁₃H₈ClNS | C₁₄H₁₀ClNOS | C₁₆H₁₄ClNO₃S |

| Molar Mass | 245.71 | 275.74 | 335.79 |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2/c | Pbcn | P1 |

| a (Å) | 7.4057(9) | 29.0274(16) | 4.0656(6) |

| b (Å) | 5.9100(7) | 14.5512(8) | 7.7855(11) |

| c (Å) | 25.165(3) | 5.8686(3) | 12.2420(17) |

| α (°) | 90 | 90 | 96.263(3) |

| β (°) | 93.402(3) | 90 | 91.380(3) |

| γ (°) | 90 | 90 | 97.228(3) |

| Volume (ų) | 1099.5(2) | 2478.8(2) | 381.84(9) |

| Z | 4 | 8 | 1 |

| Temperature (K) | 273 | 273 | 273 |

| Radiation | Mo Kα | Mo Kα | Mo Kα |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a sample. For a newly synthesized compound, elemental analysis serves as a crucial verification step to confirm that the empirical formula of the product matches the expected molecular formula. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared with the calculated theoretical values.

For the target compound, This compound , the molecular formula is C₈H₆ClNS. nist.gov Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of this compound is 183.66 g/mol . sigmaaldrich.com

While direct experimental elemental analysis data for this compound is not present in the provided search results, the importance of this technique is highlighted in studies of related benzothiazole derivatives. For example, in the synthesis of new 2-amino-5-chlorobenzothiazole (B1265905) derivatives, elemental analysis (C.H.N.) was performed to establish the structures of the prepared compounds. rdd.edu.iq This underscores the routine and essential nature of this analysis in synthetic chemistry to confirm the identity and purity of the final products.

The theoretical elemental composition of this compound provides a benchmark against which experimental results would be compared for compositional verification.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 52.32 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.30 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.30 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.63 |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.46 |

| Total | 183.67 | 100.00 |

Computational and Theoretical Studies on Benzothiazole Frameworks

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties of benzothiazole (B30560) derivatives.

Molecular Orbital Analysis (HOMO-LUMO Energies, frontier orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. bohrium.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ajrconline.orgmdpi.com A larger energy gap implies higher stability and lower reactivity. mdpi.com

For benzothiazole derivatives, DFT calculations are used to determine the energies of these frontier orbitals. dntb.gov.ua The HOMO and LUMO energy levels and their corresponding energy gaps are analyzed to understand the molecule's chemical behavior. dntb.gov.ua For instance, in a study of related benzothiazole compounds, the HOMO-LUMO gap was found to be a significant factor in their stability. mdpi.com The distribution of these orbitals also helps in predicting the most probable sites for electrophilic and nucleophilic attacks. bohrium.com

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Benzothiazole Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Note: The values in this table are illustrative for a benzothiazole derivative and may not represent 5-Chloro-3-methyl-1,2-benzothiazole specifically.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

DFT calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies from Infrared (IR) and Raman spectra. epstem.net Theoretical calculations of these parameters for benzothiazole derivatives have shown excellent agreement with experimental data. bohrium.comdntb.gov.ua

The calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. epstem.net For benzothiazole and its derivatives, the vibrational assignments are made by comparing the calculated frequencies with experimental IR and Raman spectra. chemijournal.commdpi.com This comparison helps in the detailed characterization of the molecular structure. mdpi.com Similarly, DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts, which are fundamental for structure elucidation. acs.orgnih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Benzothiazole Derivative

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| C-H stretch | 3062 | 3065 |

| C=N stretch | 1640 | 1645 |

| C-C stretch | 1595 | 1600 |

| C-S stretch | 760 | 765 |

Note: The values in this table are illustrative for a benzothiazole derivative and may not represent this compound specifically.

Electronic Structure and Charge Distribution Analysis

Understanding the electronic structure and charge distribution is fundamental to predicting a molecule's reactivity and intermolecular interactions. DFT calculations provide a detailed picture of the electron density distribution within the benzothiazole framework. mdpi.com Analyses such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to determine the net charges on individual atoms. ajrconline.orgesisresearch.org

This information helps in identifying the electrophilic and nucleophilic sites within the molecule. mdpi.com For example, the molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, visually represents the charge distribution and is useful for predicting how a molecule will interact with other molecules. dntb.gov.uamdpi.com

Investigation of Tautomeric Forms and Stability

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is relevant for some benzothiazole derivatives. researchgate.netresearchgate.net DFT calculations can be employed to investigate the relative stabilities of different tautomeric forms by calculating their total energies. researchgate.netsemanticscholar.org The tautomer with the lowest calculated energy is predicted to be the most stable form. semanticscholar.org Such studies are crucial for understanding the chemical behavior and biological activity of these compounds, as different tautomers can exhibit different properties. mdpi.com

Conformational Analysis and Energy Landscapes

For flexible molecules, conformational analysis is essential to identify the most stable three-dimensional structure. DFT calculations can be used to perform a potential energy surface (PES) scan, which involves systematically changing specific dihedral angles and calculating the energy at each step. esisresearch.org This process helps in mapping the energy landscape and identifying the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The optimized geometry of the molecule corresponds to the lowest point on the potential energy surface. mdpi.com

Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, provide insights into the dynamic behavior of molecules over time. sci-hub.se MD simulations can be used to study the conformational changes and intermolecular interactions of benzothiazole derivatives in different environments, such as in solution. nih.gov These simulations are particularly useful for understanding how these molecules interact with biological targets, such as enzymes, by providing information on the stability of the ligand-receptor complex. nih.govvietnamjournal.ru

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for predicting the binding affinity and mode of interaction between a small molecule, such as this compound, and a biological target, typically a protein or enzyme.

Research on various benzothiazole derivatives has demonstrated their potential to interact with a range of biological targets. For instance, substituted benzothiazoles have been investigated as inhibitors of enzymes like α-glucosidase, which is relevant in the management of diabetes. dtu.dk Docking studies on these compounds have helped to elucidate the key interactions within the enzyme's active site. Similarly, benzothiazole derivatives have been explored as potential anticancer agents by targeting proteins like p56lck. researchgate.net

For this compound, molecular docking studies could be employed to screen its binding potential against a panel of known drug targets. The results would typically be presented in a table format, showcasing the binding energy (often in kcal/mol) for each target. A lower binding energy generally indicates a more favorable interaction.

Illustrative Molecular Docking Data for a Benzothiazole Derivative

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| α-Glucosidase | 2QMJ | -8.5 | ASP215, GLU277, ARG442 |

| p53-MDM2 | 4OGT | -8.1 | LEU54, TYR67, VAL93 |

| Acetylcholinesterase | 4EY7 | -9.2 | TRP86, TYR337, PHE338 |

This table is illustrative and shows the type of data generated from molecular docking studies on benzothiazole derivatives; specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. Following molecular docking, MD simulations can be used to validate the predicted binding mode and to understand the dynamic behavior of the ligand within the binding pocket.

Studies on benzothiazole-protein complexes have utilized MD simulations to confirm the stability of the docked poses. dtu.dktandfonline.com These simulations can reveal how the ligand and protein adapt to each other, the role of water molecules in the binding interface, and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period. The root-mean-square deviation (RMSD) of the ligand and protein backbone is often monitored to assess the stability of the complex.

Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Force Field | AMBER |

| Water Model | TIP3P |

This table represents typical parameters for an MD simulation of a small molecule-protein complex and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds based on their structural features. For a series of benzothiazole derivatives, a QSAR model could be developed to predict their activity against a specific biological target.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression, are then used to build an equation that correlates these descriptors with the biological activity.

Illustrative QSAR Model Equation for a Series of Benzothiazole Derivatives

pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_Donors + c

This is a hypothetical QSAR equation for illustrative purposes. pIC50 represents the negative logarithm of the half-maximal inhibitory concentration, logP is the partition coefficient, MW is the molecular weight, and H-bond_Donors is the number of hydrogen bond donors. 'c' is a constant.

Theoretical Prediction of Physicochemical Properties (e.g., lipophilicity, ADME parameters)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. Computational tools can be used to predict these properties for a molecule like this compound, helping to assess its drug-likeness.

Various software and web servers are available to calculate key physicochemical properties such as lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). These parameters are important determinants of a compound's pharmacokinetic behavior. For instance, Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

ADME predictions for benzothiazole derivatives have been reported in numerous studies, often showing good oral bioavailability and metabolic stability for certain substitution patterns. researchgate.netnih.govtandfonline.comsemanticscholar.org These in silico predictions guide the selection of compounds for further experimental testing.

Illustrative Predicted Physicochemical and ADME Properties for a Benzothiazole Derivative

| Property | Predicted Value | Acceptable Range for Drug-Likeness |

| Molecular Weight ( g/mol ) | 183.66 | < 500 |

| LogP | 3.1 | < 5 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Polar Surface Area (Ų) | 42.1 | < 140 |

| Aqueous Solubility (logS) | -3.5 | > -6 |

| GI Absorption | High | High |

| BBB Permeant | Yes | Yes/No |

This table provides illustrative predicted properties for a compound with the formula of this compound. The values are representative of what would be obtained from computational prediction tools.

Derivatization and Analog Development Based on Benzothiazole Cores

Synthetic Routes to Complex Benzothiazole (B30560) Analogues

The versatility of the benzothiazole core allows for its incorporation into a diverse array of complex molecular architectures, including hybrid molecules and intricate spiro and fused ring systems. These synthetic endeavors aim to generate novel compounds with improved pharmacological profiles.

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule, potentially leading to compounds with dual or synergistic activities. mdpi.com A variety of synthetic methods are employed to link benzothiazole moieties to other bioactive molecules.

A common approach involves the formation of amide or ester bonds. For instance, 2-aminobenzothiazole (B30445) can be coupled with various carboxylic acids, such as profens (a class of non-steroidal anti-inflammatory drugs), using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form amide hybrids. mdpi.com Similarly, benzothiazole carboxylic acids can be activated and reacted with amines to generate amide conjugates. nih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,2,3-triazole-linked benzothiazole hybrids. nih.govrsc.org This reaction involves the coupling of a benzothiazole derivative bearing an azide (B81097) with a terminal alkyne, or vice versa. This method has been used to synthesize a range of benzothiazole-triazole conjugates. rsc.orgnih.gov

Furthermore, multicomponent reactions offer a streamlined approach to complex benzothiazole hybrids. These reactions allow for the formation of multiple chemical bonds in a single synthetic step from three or more starting materials. For example, a cascade multicomponent reaction involving a benzothiazole derivative, p-chlorobenzaldehyde, and benzothiazol-2-ylacetonitrile has been used to create a benzothiazole-triazepine hybrid. nih.gov

Here is an interactive data table summarizing synthetic routes to benzothiazole hybrids:

| Hybrid Type | Linkage | Key Reactants | Coupling/Reaction Condition | Reference |

| Benzothiazole-Profen | Amide | 2-Aminobenzothiazole, Profen | N,N'-dicyclohexylcarbodiimide (DCC) | mdpi.com |

| Benzothiazole-Triazole | 1,2,3-Triazole | Azido-benzothiazole, Terminal alkyne | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | nih.govrsc.org |

| Benzothiazole-Triazepine | Multiple | Benzothiazole derivative, p-Chlorobenzaldehyde, Benzothiazol-2-ylacetonitrile | Cascade multicomponent reaction | nih.gov |

The synthesis of spiro and fused ring systems incorporating the benzothiazole moiety leads to conformationally restricted molecules with unique three-dimensional shapes. These rigid structures can exhibit enhanced selectivity for their biological targets.

Spiro compounds are characterized by two rings sharing a single common atom. ontosight.ai The synthesis of spiro-benzothiazoles can be achieved through various methods, including the reaction of isatin (B1672199) derivatives with 2-mercaptobenzothiazole (B37678) derivatives. For example, a series of spiro[indoline-3,5'-thiazolo[4,3-b] nih.govCurrent time information in Bangalore, IN.rsc.orgoxadiazol]-2-ones have been synthesized from 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide. chalcogen.ro

Fused ring systems involve two rings sharing two or more atoms. The synthesis of fused benzothiazole systems often involves intramolecular cyclization reactions or condensation reactions. For instance, 2,3-dihydronaphtho[2,3-d] Current time information in Bangalore, IN.rsc.orgthiazole-4,9-diones can be synthesized from the reaction of dialkylaminonaphthoquinones with sulfur monochloride. beilstein-journals.org Another example is the synthesis of 3-chloro-1-methyl-7-substituted phenothiazines through the Smiles rearrangement of 5-chloro-3-methyl-2-formamido-2-nitro-4-substituted-diphenyl sulphides, which are prepared from 2-amino-5-chloro-3-methylbenzenethiol. d-nb.info

Structure-Activity Relationship (SAR) Theoretical Interpretations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govrjptonline.org For benzothiazole derivatives, the nature and position of substituents on the bicyclic ring system play a pivotal role in determining their pharmacological effects. nih.gov

The electronic properties of the benzothiazole ring can be modulated by the introduction of substituents, which in turn affects the molecule's interaction with biological targets. nih.govmdpi.com

Halogen substituents , such as chlorine, are electron-withdrawing and increase the lipophilicity of the molecule. bpasjournals.com This can enhance the ability of the compound to penetrate cell membranes. bpasjournals.com The electron-withdrawing nature of halogens can also influence the acidity of nearby protons and the molecule's ability to participate in hydrogen bonding.

Alkyl substituents , such as a methyl group, are electron-donating and can increase the electron density of the benzothiazole ring system. mdpi.com This can affect the basicity of the nitrogen atom in the thiazole (B1198619) ring. The steric bulk of alkyl groups can also play a role in how the molecule fits into a binding site.

The following table summarizes the general electronic effects of these substituents on the benzothiazole core:

| Substituent | Type | Electronic Effect | Impact on Molecular Properties |

| Halogen (e.g., Chloro) | Electron-withdrawing | Decreases electron density, Increases lipophilicity | Can enhance membrane penetration and alter hydrogen bonding capacity |

| Alkyl (e.g., Methyl) | Electron-donating | Increases electron density | Can affect basicity and introduce steric hindrance |

The position of substituents on the benzothiazole ring system can have a profound impact on a molecule's properties and biological activity. acs.orgrsc.orgrsc.org Even a minor change in substituent placement can lead to significant differences in molecular behavior.

For instance, studies on substituted benzothiazoles have shown that the position of a substituent can influence the molecule's photophysical properties, intermolecular interactions, and solid-state packing. rsc.org A comparative analysis of 5-iodo-2-methyl-1,3-benzothiazole (B1298452) and its 6-iodo positional isomer highlights that the different positions of the iodine atom lead to distinct electronic distributions and intermolecular interaction patterns.

In a study of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, it was found that the ortho-, meta-, and para-nitro substituted compounds crystallized in different crystal systems and space groups, indicating that the position of the nitro group significantly influences the solid-state arrangement. mdpi.com This difference in crystal packing can affect properties such as solubility and bioavailability.

Computational studies, such as Density Functional Theory (DFT), can provide insights into how positional isomerism affects the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. mdpi.comrsc.org These theoretical calculations can help rationalize the observed differences in the behavior of positional isomers.

Emerging Research Directions and Challenges in Benzothiazole Chemistry

Development of Novel Synthetic Pathways

The synthesis of benzothiazole (B30560) derivatives is a well-established area of organic chemistry, but the pursuit of more efficient, environmentally friendly, and versatile methods remains a significant challenge. Traditional methods are often being replaced by novel strategies that offer higher yields, milder reaction conditions, and greater functional group tolerance.

Recent advancements include:

One-Pot, Multi-Component Reactions: Researchers are increasingly developing one-pot, three-component reactions to construct the benzothiazole scaffold. For instance, methods using aromatic amines, aliphatic amines, and elemental sulfur provide a direct and atom-economical route to 2-substituted benzothiazoles under catalyst- and additive-free conditions. nih.gov

Catalyst-Free Synthesis: A notable trend is the move towards solvent-free and catalyst-free reaction conditions. The use of elemental sulfur as a traceless oxidizing agent allows for the synthesis of benzazoles from alkylamines and o-mercaptoanilines, simplifying the procedure and reducing waste. organic-chemistry.org

Visible-Light-Mediated Synthesis: The use of inexpensive and reusable graphitic carbon nitride (g-C₃N₄) as a metal-free catalyst under visible-light irradiation represents a green approach. organic-chemistry.org This method facilitates the intramolecular C-H functionalization/C-S bond formation to produce 2-substituted benzothiazoles at room temperature. organic-chemistry.org

Flow Chemistry: The application of continuous flow processes is being explored to improve the safety, scalability, and efficiency of benzothiazole synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents.

While many of these novel methods focus on the more common 1,3-benzothiazole isomer, they provide a foundation for developing specific pathways to 1,2-benzothiazoles like 5-Chloro-3-methyl-1,2-benzothiazole. A key starting material for this specific isomer would be 2-amino-5-chloro-3-methylbenzenethiol. d-nb.info The challenge lies in adapting modern cyclization and condensation strategies to this precursor to achieve regioselective synthesis.

Application of Advanced Characterization Techniques

The definitive identification and structural elucidation of benzothiazole derivatives are crucial for understanding their properties and reactivity. While standard spectroscopic techniques remain fundamental, advanced methods are providing deeper insights into their molecular structure and behavior.

The characterization of compounds like this compound and its analogs involves a suite of techniques:

Spectroscopic Methods: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the molecular structure, identify functional groups, and determine the molecular weight of newly synthesized compounds. wisdomlib.orgsemanticscholar.org Detailed NMR data, including chemical shifts and coupling constants, are essential for assigning the precise position of substituents on the benzothiazole ring. nih.govscispace.com

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule and is particularly important for benzothiazoles designed as dyes or optical materials. scispace.com

Hyper-Rayleigh Scattering (HRS): For benzothiazoles with potential applications in non-linear optics, HRS is employed to measure the first hyperpolarizability (β), providing insight into the material's optical properties. scispace.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information. This is critical for understanding intermolecular interactions.

Angle-Resolved X-ray Photoelectron Spectroscopy (AR-XPS): This advanced surface analysis technique has been used to determine the orientation of benzothiazole-based dyes on surfaces like titanium dioxide (TiO₂), which is vital for applications in dye-sensitized solar cells. rsc.org

| Characterization Technique | Information Obtained | Application in Benzothiazole Research |

| ¹H and ¹³C NMR | Precise location of atoms, molecular connectivity, and stereochemistry. | Confirms the position of the chloro and methyl groups on the benzothiazole core. semanticscholar.orgnih.gov |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Verifies the molecular formula (C₈H₆ClNS) and aids in structural elucidation. wisdomlib.orgnih.gov |

| Infrared (IR) Spectroscopy | Presence of specific functional groups and bond types. | Identifies characteristic vibrations of the aromatic rings and C-S, C=N, and C-Cl bonds. wisdomlib.orgnist.gov |

| UV-Visible Spectroscopy | Electronic transitions (π-π* and n-π*). | Characterizes chromophoric properties and solvatochromic behavior. scispace.com |

| X-ray Crystallography | 3D molecular structure, bond lengths, angles, and crystal packing. | Provides definitive structural proof and insight into intermolecular forces. |

| Advanced Techniques | Surface orientation (AR-XPS), non-linear optical properties (HRS). | Explores applications in materials science, such as solar cells and optics. scispace.comrsc.org |

Refinement of Computational Models for Benzothiazole Systems

Computational chemistry has become an indispensable tool in the study of benzothiazole derivatives, enabling the prediction of properties and the rational design of new molecules. researchgate.net By refining computational models, researchers can more accurately simulate the behavior of complex systems like this compound.

Key areas of computational refinement include:

Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, calculate electronic properties (such as HOMO-LUMO energy gaps), and predict spectroscopic data (like IR and NMR spectra). researchgate.netresearchgate.net These models help in understanding the effect of substituents on the electronic structure and reactivity of the benzothiazole ring. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of benzothiazole derivatives and their biological activity. wjahr.com Refinements in these models improve their predictive power for designing new therapeutic agents. wjahr.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of benzothiazoles, particularly their interactions with biological targets like proteins or DNA. wjahr.com These simulations can reveal binding modes and conformational changes that are crucial for drug design. wjahr.com

Modeling of Excited States: For applications in photonics and electronics, computational models are being refined to accurately predict the properties of excited states, including absorption and emission spectra. This is essential for designing novel dyes and non-linear optical materials. researchgate.net

These computational approaches allow for the in silico screening of virtual libraries of benzothiazole derivatives, saving time and resources in the discovery of new compounds with desired properties. wjahr.com

Exploration of Unique Reactivity Patterns for Specific Isomers

A significant challenge and area of interest in benzothiazole chemistry is understanding the distinct reactivity of its different isomers. The compound this compound belongs to the 1,2-benzothiazole (or benzisothiazole) family, which is structurally distinct from the more commonly studied 1,3-benzothiazole isomer.

Structural Differences:

1,3-Benzothiazole: Features a sulfur atom adjacent to the benzene (B151609) ring and a nitrogen atom at position 3, separated by a carbon atom (S-C-N linkage).

1,2-Benzothiazole (Benzisothiazole): Contains a direct sulfur-nitrogen bond (S-N) as part of the five-membered ring.

This fundamental difference in the heterocyclic ring structure leads to unique reactivity patterns:

Reactivity of 1,3-Benzothiazoles: The carbon atom at position 2 (C2), situated between the sulfur and nitrogen atoms, is known to be acidic. Deprotonation with strong bases at this site is a common reaction, making C2 a primary site for functionalization. researchgate.netwikipedia.org

Reactivity of 1,2-Benzothiazoles: The presence of a relatively weak S-N bond makes the 1,2-benzothiazole ring susceptible to reductive cleavage. The electronic distribution is also significantly different. The C3 position, adjacent to the sulfur atom, is a key site for substitution and reactivity, as seen in the synthesis of related compounds like 5-Chloro-1,2-benzisothiazol-3(2H)-one. sigmaaldrich.comnih.gov

For this compound, the methyl group at the C3 position is expected to influence the reactivity of the heterocyclic ring. Exploring its specific reactions—such as electrophilic substitution on the benzene ring (directed by the chloro and thiazole (B1198619) groups), oxidation of the sulfur atom, or reactions involving the methyl group—is a key area for future research. Understanding how its reactivity differs from its 1,3-isomer, 5-Chloro-2-methyl-1,3-benzothiazole, is crucial for unlocking its full synthetic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-Chloro-3-methyl-1,2-benzothiazole and its derivatives?

- Answer: Synthesis typically involves cyclization reactions of substituted precursors under controlled conditions. For example, Veerareddy et al. (2011) describe a method for benzisoxazole derivatives using chloro- and methyl-substituted intermediates, which can be adapted for benzothiazoles by substituting sulfur for oxygen in the heterocyclic ring . Key steps include refluxing in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃. Structural confirmation via X-ray crystallography is critical to validate bond angles and planarity, as deviations (e.g., C3—C3a—C4 angle of 138.2° in benzisoxazole analogs) may arise from intramolecular interactions .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

- Answer: X-ray crystallography is the gold standard for resolving bond lengths, angles, and torsion angles (e.g., Cl⋯H4 distance of 3.1169 Å in related compounds) . Complementary methods include NMR (¹H/¹³C) for tracking substituent effects and mass spectrometry for molecular weight validation. For instance, planar isoxazole rings in analogs show deviations <0.03 Å, which can guide interpretations for benzothiazoles .

Q. What preliminary biological screening approaches are recommended for this compound?

- Answer: Prioritize in vitro assays targeting receptors or enzymes implicated in neurological or antimicrobial pathways, as benzisoxazole analogs exhibit antipsychotic and antiseizure activity . For example, voltage-sensitive sodium channel blocking (similar to zonisamide) can be tested via electrophysiology. Follow-up in vivo studies should use rodent models to assess bioavailability and toxicity, referencing protocols from antitubercular or antifungal benzoxazole derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bond angles or steric effects in this compound?

- Answer: Density Functional Theory (DFT) simulations can model intramolecular interactions (e.g., Cl⋯H4 repulsion) that cause deviations from ideal angles (e.g., C9—C3—C3a = 132.1°) . Compare calculated geometries with experimental crystallographic data (e.g., dihedral angles between benzothiazole and substituents) to identify steric or electronic influences. Software like Gaussian or ORCA can optimize molecular geometries and predict spectroscopic properties .

Q. What strategies optimize reaction yields for introducing diverse substituents to the benzothiazole core?

- Answer: Microwave-assisted synthesis (e.g., 100–150°C, 20–40 min) enhances regioselectivity and reduces side reactions compared to classical heating . For halogenation, use N-chlorosuccinimide (NCS) in dichloromethane with catalytic Lewis acids. Monitor intermediates via TLC and HPLC, adjusting stoichiometry to minimize byproducts like triazolothiadiazines .

Q. How do environmental persistence studies inform the design of this compound derivatives?

- Answer: Screen for biodegradability using OECD 301F tests and detect trace residues via LC-MS/MS (LOQ ≤0.1 µg/L). For example, benzothiazoles in wastewater sludge showed low persistence (median <2.5 µg/L), suggesting structural modifications (e.g., hydroxylation) to enhance degradation . Correlate logP values with bioaccumulation potential using QSAR models.

Contradiction Analysis

Q. Why do reported dihedral angles for benzothiazole derivatives vary across studies?

- Answer: Variations arise from crystallographic packing forces (e.g., van der Waals interactions vs. hydrogen bonding) and substituent bulkiness. For instance, the dihedral angle between benzoxazole and phenyl rings in analog (I) is 70.33°, whereas steric hindrance in bulkier analogs may increase this angle . Cross-validate using temperature-dependent NMR to assess conformational flexibility.

Methodological Recommendations

- Synthesis: Adapt Veerareddy et al. (2011)’s benzisoxazole protocol with sulfur-based precursors .

- Analysis: Combine X-ray crystallography with DFT for structural validation .

- Biological Testing: Use voltage-sensitive ion channel assays and rodent models .

- Environmental Screening: Employ LC-MS/MS and OECD 301F tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.